molecular formula C8H5BrClFO2 B13113518 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid

2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid

Cat. No.: B13113518
M. Wt: 267.48 g/mol
InChI Key: LQUAFZGCPIOWRN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H5BrClFO2 It is a derivative of phenylacetic acid, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetic acid derivatives, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)acetic acid
  • 2-(4-Bromo-3-chloro-2-fluorophenyl)acetic acid
  • 2-Chloro-6-fluorophenylacetic acid

Comparison: Compared to similar compounds, 2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the aromatic ring. This unique structure can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

2-(4-Bromo-2-chloro-6-fluorophenyl)acetic acid is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features multiple halogen substituents, which significantly influence its chemical reactivity and biological activity. The presence of bromine (Br), chlorine (Cl), and fluorine (F) atoms enhances the compound's interaction with various biological targets.

Property Value
Molecular FormulaC8H6BrClF
Molecular Weight227.49 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents can enhance binding affinity and alter the compound's pharmacokinetic properties. Similar compounds have demonstrated mechanisms involving:

  • Electrophilic substitution : This common reaction for aromatic compounds allows for interactions with nucleophiles in biological systems.
  • Receptor binding : The compound may exhibit affinity for various receptors, influencing pathways related to inflammation, cancer cell proliferation, and microbial resistance.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms range from 0.00195 to 0.0078 µg/mL, indicating potent antifungal effects against clinical isolates of C. albicans .

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer properties. Research has highlighted its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific findings include:

  • In vitro studies demonstrating cytotoxicity against various cancer cell lines.
  • Modulation of signaling pathways associated with tumor growth.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of a related compound (2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone), which demonstrated an MIC of 32 µg/mL against multiple Candida strains while showing low toxicity in vivo .
  • Antibacterial Activity : Another investigation into structurally similar compounds revealed significant antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

2-(4-bromo-2-chloro-6-fluorophenyl)acetic acid

InChI

InChI=1S/C8H5BrClFO2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)

InChI Key

LQUAFZGCPIOWRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)Cl)Br

Origin of Product

United States

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